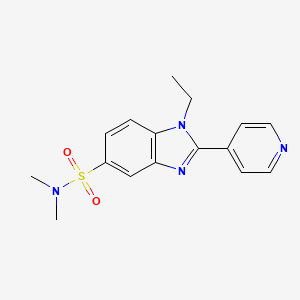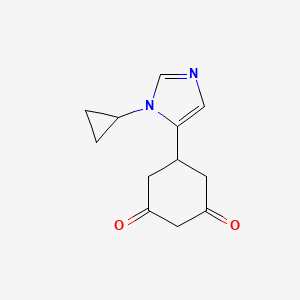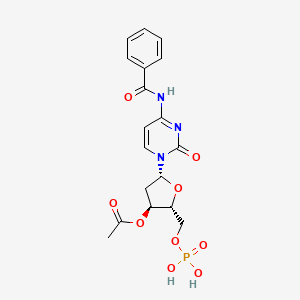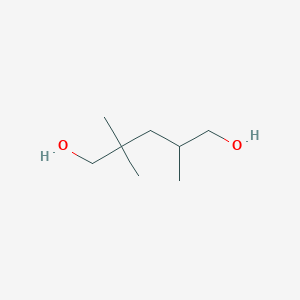![molecular formula C9H11N3S2 B12934868 N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is the condensation of an imidazo[2,1-b]thiazole derivative with a thietan-3-amine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Aplicaciones Científicas De Investigación
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mecanismo De Acción
The mechanism of action of N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives and thietan-3-amine analogs, such as:
- Imidazo[2,1-b][1,3]thiazol-6-ylmethylamine dihydrochloride
- 2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride .
Uniqueness
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H11N3S2 |
|---|---|
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H11N3S2/c1-2-14-9-11-7(4-12(1)9)3-10-8-5-13-6-8/h1-2,4,8,10H,3,5-6H2 |
Clave InChI |
SEJZJZIEDSMYLP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCC2=CN3C=CSC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)












